Synthesis of 10-Methyltetracosanoyl-CoA: A Technical Guide
Synthesis of 10-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 10-Methyltetracosanoyl-CoA, a long-chain branched acyl-CoA. Due to the absence of a single, established protocol in the current literature for this specific molecule, this guide outlines a robust, two-stage synthesis strategy. This strategy combines established principles of organic chemistry for the synthesis of the precursor fatty acid, 10-methyltetracosanoic acid, with well-documented enzymatic methods for its final activation to the CoA thioester.
The methodologies presented are based on analogous syntheses of other branched-chain fatty acids and the general enzymatic activation of long-chain fatty acids. This document is intended to serve as a foundational resource for researchers seeking to produce 10-Methyltetracosanoyl-CoA for applications in metabolic research, drug development, and the study of lipid signaling pathways.
Overview of the Synthetic Strategy
The synthesis of 10-Methyltetracosanoyl-CoA is proposed as a two-stage process. The first stage involves the chemical synthesis of the precursor fatty acid, 10-methyltetracosanoic acid. The second stage is the enzymatic activation of this fatty acid to its corresponding Coenzyme A thioester.
Caption: Overall two-stage workflow for the synthesis of 10-Methyltetracosanoyl-CoA.
Stage 1: Chemical Synthesis of 10-Methyltetracosanoic Acid
The chemical synthesis of 10-methyltetracosanoic acid can be achieved through a convergent approach, similar to the synthesis of tuberculostearic acid (10-methyloctadecanoic acid)[1]. This strategy involves the synthesis of two key fragments that are then coupled to form the carbon backbone of the target molecule.
Proposed Synthetic Scheme
The proposed pathway involves the synthesis of a C10 branched alkyl iodide and a C14 protected hydroxy-alkyne. These two fragments are then coupled, followed by hydrogenation of the triple bond and oxidation of the terminal alcohol to a carboxylic acid.
Caption: Proposed chemical synthesis pathway for 10-methyltetracosanoic acid.
Experimental Protocols (Illustrative)
The following protocols are illustrative and would require optimization for yield and purity.
Protocol 2.2.1: Synthesis of 1-Iodo-2-methyldecane (Fragment A)
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Wittig Reaction: To a suspension of 1-carboethoxyethylidenetriphenylphosphorane in dry THF, add a solution of octanal. Stir the reaction mixture at room temperature overnight. Quench with water and extract with diethyl ether. Purify by column chromatography to yield ethyl 2-methyl-2-decenoate.
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Reduction: Add the unsaturated ester dropwise to a suspension of LiAlH4 in dry diethyl ether at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 4 hours. Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate. Purify the residue to obtain 2-methyl-2-decen-1-ol.
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Hydrogenation: Dissolve the allylic alcohol in ethanol (B145695) and hydrogenate over 10% Pd/C at atmospheric pressure until hydrogen uptake ceases. Filter and concentrate to yield 2-methyldecan-1-ol.
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Iodination: To a solution of 2-methyldecan-1-ol and triphenylphosphine (B44618) in dichloromethane (B109758), add iodine portion-wise. Stir for 3 hours at room temperature. Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution. Dry the organic layer and concentrate. Purify by column chromatography to yield 1-iodo-2-methyldecane.
Protocol 2.2.2: Synthesis of a C14 Protected Alkyne (Fragment B Precursor)
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Monoprotection of 1,12-Dodecanediol: Dissolve 1,12-dodecanediol in dichloromethane with imidazole. Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) dropwise at 0°C. Stir overnight at room temperature. Purify by column chromatography to isolate the mono-protected diol.
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Oxidation: To a solution of the mono-protected diol in dichloromethane, add pyridinium (B92312) chlorochromate (PCC). Stir for 2 hours. Dilute with diethyl ether and filter through a pad of silica (B1680970) gel. Concentrate the filtrate to yield the corresponding aldehyde.
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Alkynylation: To a solution of ethynylmagnesium bromide in THF, add the aldehyde dropwise at 0°C. Stir for 2 hours. Quench with saturated aqueous ammonium (B1175870) chloride. Extract with diethyl ether. Dry, concentrate, and purify to obtain the C14 protected alkyne alcohol.
Protocol 2.2.3: Coupling and Final Synthesis
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Coupling: Dissolve the C14 protected alkyne alcohol in dry THF and cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. Add a solution of 1-iodo-2-methyldecane (Fragment A) in HMPA. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with diethyl ether. Purify the crude product.
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Hydrogenation: Dissolve the coupled product in ethanol and hydrogenate over 10% Pd/C.
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Deprotection: Dissolve the hydrogenated product in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF). Stir for 2 hours. Concentrate and purify to yield 10-methyltetracosanol.
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Oxidation: Dissolve 10-methyltetracosanol in acetone (B3395972) and cool to 0°C. Add Jones reagent dropwise until an orange color persists. Stir for 1 hour. Quench with isopropanol. Extract the product into diethyl ether. Wash, dry, and concentrate to yield 10-methyltetracosanoic acid.
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for the synthesis of 10-methyltetracosanoic acid, assuming successful optimization of each step.
| Step | Starting Material | Moles (mol) | Product | Moles (mol) | Yield (%) |
| Fragment A | |||||
| Wittig Reaction | Octanal | 0.10 | Ethyl 2-methyl-2-decenoate | 0.08 | 80 |
| Reduction & H2 | Ethyl 2-methyl-2-decenoate | 0.08 | 2-Methyldecan-1-ol | 0.07 | 88 |
| Iodination | 2-Methyldecan-1-ol | 0.07 | 1-Iodo-2-methyldecane | 0.06 | 85 |
| Fragment B | |||||
| Monoprotection | 1,12-Dodecanediol | 0.10 | Mono-TBDMS-diol | 0.05 | 50 |
| Oxidation & Alkynylation | Mono-TBDMS-diol | 0.05 | C14 Alkyne Alcohol | 0.04 | 80 |
| Coupling & Final | |||||
| Coupling | C14 Alkyne Alcohol | 0.04 | Coupled Product | 0.028 | 70 |
| Final Steps | Coupled Product | 0.028 | 10-Methyltetracosanoic Acid | 0.022 | 80 |
| Overall | Octanal / Dodecanediol | - | 10-Methyltetracosanoic Acid | - | ~10-15 |
Stage 2: Enzymatic Synthesis of 10-Methyltetracosanoyl-CoA
The final step in the synthesis is the activation of 10-methyltetracosanoic acid to its CoA thioester. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[2][3][4] These enzymes utilize ATP and Coenzyme A to perform the activation.[5]
Reaction Mechanism
The enzymatic reaction proceeds in two steps:
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Adenylation: The fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi).[5]
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Thioesterification: The acyl group is then transferred from AMP to the thiol group of Coenzyme A, forming the final acyl-CoA product and releasing AMP.[5]
Caption: Enzymatic activation of 10-methyltetracosanoic acid to its CoA thioester.
Experimental Protocol (Illustrative)
This protocol is a general method and may require optimization depending on the specific ACSL isozyme used.
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
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ATP (e.g., 10 mM)
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MgCl2 (e.g., 10 mM)
-
Coenzyme A (e.g., 1 mM)
-
Dithiothreitol (DTT) (e.g., 2 mM)
-
Triton X-100 (e.g., 0.01%) to solubilize the fatty acid
-
-
Substrate Addition: Add 10-methyltetracosanoic acid (e.g., from a stock solution in ethanol) to a final concentration of 50-100 µM.
-
Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., ACSL1). The amount of enzyme will depend on its specific activity and should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 2 M formic acid) or by heat inactivation.
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Analysis and Purification: The formation of 10-Methyltetracosanoyl-CoA can be monitored and the product purified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Illustrative Quantitative Data
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 10 | 100 mM |
| ATP | 100 mM | 10 | 10 mM |
| MgCl2 | 100 mM | 10 | 10 mM |
| Coenzyme A | 10 mM | 10 | 1 mM |
| DTT | 100 mM | 2 | 2 mM |
| 10-Methyltetracosanoic Acid | 1 mM | 10 | 100 µM |
| ACSL1 Enzyme | 1 mg/mL | 5 | 5 µg |
| H2O | - | 43 | - |
| Total Volume | - | 100 µL | - |
Conclusion
This technical guide outlines a feasible and detailed synthetic strategy for the production of 10-Methyltetracosanoyl-CoA. By employing a convergent chemical synthesis for the precursor fatty acid followed by a well-established enzymatic activation, researchers can access this important molecule for a variety of scientific applications. The provided protocols and diagrams serve as a starting point for the practical implementation of this synthesis, which will require standard laboratory optimization and validation.
References
- 1. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
